N-(2-ethoxyphenyl)-2-[6-(4-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetamide
Description
This compound features a central 1,2,6-thiadiazinan ring with sulfone (1,1-dioxido) groups, an acetamide linker, and two key substituents: a 2-ethoxyphenyl group and a 4-methylbenzyl moiety.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[6-[(4-methylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-3-28-20-8-5-4-7-19(20)22-21(25)16-24-14-6-13-23(29(24,26)27)15-18-11-9-17(2)10-12-18/h4-5,7-12H,3,6,13-16H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBLHDHZONHTQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
The table below compares the target compound with structurally related acetamide derivatives from the evidence:
Key Observations:
- Core Heterocycles: The target’s thiadiazinan sulfone core differs from piperazine () or thiazol (), likely altering conformational flexibility and electronic properties. Sulfone groups may improve water solubility but reduce membrane permeability compared to non-sulfonated analogs .
- Ethoxy vs. Methoxy: The target’s 2-ethoxyphenyl group offers moderate electron-donating effects compared to 4-methoxybenzyl (5k), balancing lipophilicity and metabolic stability . Methylbenzyl: The 4-methylbenzyl substituent in the target provides steric bulk without significant polarity, possibly optimizing receptor interactions .
Q & A
Q. What are the key steps in synthesizing N-(2-ethoxyphenyl)-2-[6-(4-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetamide?
The synthesis involves multi-step reactions, including:
- Functional group coupling : Reacting the thiadiazinan core with a substituted acetamide precursor.
- Sulfonation : Introducing the 1,1-dioxido group using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) under anhydrous conditions.
- Benzylation : Attaching the 4-methylbenzyl group via nucleophilic substitution or Pd-catalyzed cross-coupling.
Q. Critical parameters :
- Temperature control (60–80°C for sulfonation).
- Solvent selection (e.g., DMF for coupling, dichloromethane for purification).
- Catalysts (e.g., triethylamine for deprotonation).
Validation : Monitor intermediates via TLC and confirm final purity (>95%) via HPLC .
Q. Which analytical techniques are essential for characterizing this compound?
| Technique | Application | Key Parameters |
|---|---|---|
| NMR | Confirm structural integrity (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm, thiadiazinan sulfone at δ 3.8–4.2 ppm). | Use -, -, and 2D NMR (COSY, HSQC) for unambiguous assignment. |
| HPLC | Assess purity (>95%) and detect impurities. | Mobile phase: Acetonitrile/water (70:30), C18 column, UV detection at 254 nm. |
| HRMS | Verify molecular formula (e.g., C₂₄H₂₈N₃O₄S₂). | Electrospray ionization (ESI+) with resolution <5 ppm error. |
Note : Combine with FT-IR to confirm sulfone (1150–1300 cm⁻¹) and amide (1650–1700 cm⁻¹) groups .
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